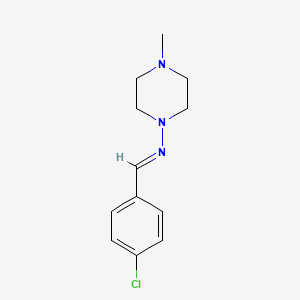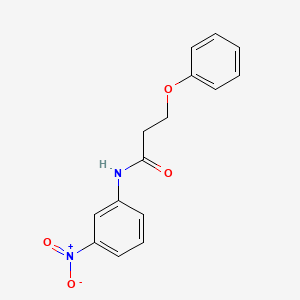![molecular formula C24H22F3NO4 B5551921 7-(3,4-二甲氧基苯基)-4-[2-(三氟甲基)苯基]-4,6,7,8-四氢-2,5(1H,3H)-喹喔啉二酮](/img/structure/B5551921.png)
7-(3,4-二甲氧基苯基)-4-[2-(三氟甲基)苯基]-4,6,7,8-四氢-2,5(1H,3H)-喹喔啉二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex quinoline derivatives often involves multi-step reactions, starting from simpler aromatic compounds and using protective groups and strategic functionalization to build the target structure. For example, the synthesis of quinoline derivatives typically involves the Friedel–Crafts reaction, cyclization, and substitution reactions. One study on the synthesis of related quinoline compounds utilized methanesulfonyl as a protective group for the phenolic hydroxy group, enabling a simpler synthetic route with high yield through the Krohnke reaction followed by cyclization with hydrazine, forming novel compounds (Mizuno et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of quinoline derivatives, including conformational studies and bond lengths, is crucial for understanding their reactivity and interaction with biological targets. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used computational methods to predict and analyze the molecular structure, electronic properties, and spectroscopic characteristics of these compounds. For instance, DFT and TD-DFT calculations have been used to determine structural parameters and spectroscopic characterization of quinoline derivatives, providing insights into their electronic structure and potential biological activity (Wazzan et al., 2016).
科学研究应用
电子材料开发
喹喔啉衍生物(与所述化合物结构类似)的一个重要应用领域是电子器件材料的开发。例如,尹等人(2016 年)对含喹喔啉化合物的一项研究证明了它们在蓝色磷光有机发光二极管 (PhOLED) 中作为电子传输材料的实用性。这些化合物表现出良好的电子亲和力和热稳定性,从而提高了 PhOLED 的性能,包括在高亮度下具有较低的效率损失的高电流效率和量子效率。这项研究突出了喹喔啉衍生物在提高电子器件效率和稳定性方面的潜力 (尹等人,2016 年)。
抗癌剂
在医学领域,与“7-(3,4-二甲氧基苯基)-4-[2-(三氟甲基)苯基]-4,6,7,8-四氢-2,5(1H,3H)-喹喔啉二酮”结构相关的衍生物已被探索其抗癌特性。陈等人(2013 年)设计并合成了 6,7-亚甲二氧基-4-取代苯基喹喔啉-2(1H)-酮衍生物,对各种肿瘤细胞系显示出有效的细胞毒性。值得注意的是,一种化合物在亚微摩尔水平上表现出显着的细胞毒性,并在癌细胞中诱导细胞周期停滞和凋亡。这一发现将此类喹啉衍生物定位为开发新型抗癌药物的有希望的先导 (陈等人,2013 年)。
结构和计算化学
喹喔啉衍生物也在结构和计算化学研究中发挥作用,提供了对分子结构、光谱表征和电子性质的见解。瓦赞等人(2016 年)对喹喔啉衍生物的结构参数、光谱特性和 NLO 特性进行了全面研究,提供了有关其潜在生物和缓蚀应用的宝贵信息 (瓦赞等人,2016 年)。
属性
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3NO4/c1-31-20-8-7-13(11-21(20)32-2)14-9-18-23(19(29)10-14)16(12-22(30)28-18)15-5-3-4-6-17(15)24(25,26)27/h3-8,11,14,16H,9-10,12H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGZNQWPYKTSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4C(F)(F)F)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)
![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)
![1-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5551862.png)

![1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5551877.png)



![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5551903.png)
![N-propyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551908.png)
![N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide](/img/structure/B5551915.png)

![(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5551934.png)
![N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5551939.png)